Borane 4-methylmorpholine complex

Catalog No.
S920701
CAS No.
15648-16-5
M.F
C5H14BNO
M. Wt
114.98
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borane 4-methylmorpholine complex

CAS Number

15648-16-5

Product Name

Borane 4-methylmorpholine complex

Molecular Formula

C5H14BNO

Molecular Weight

114.98

InChI

InChI=1S/C5H11BNO/c1-7-2-4-8(6)5-3-7/h2-5H2,1H3

SMILES

[B-][O+]1CCN(CC1)C

Labeling Oligosaccharides for Quantitative Mass Spectrometry

Borane 4-methylmorpholine complex serves as a reagent for labeling oligosaccharides (sugar chains) for analysis using quantitative mass spectrometry [, ]. This technique allows researchers to accurately measure the abundance of specific oligosaccharides in a sample. The labeling process modifies the oligosaccharides, making them easier to detect and quantify by the mass spectrometer.

Analysis of Sugar Markers in Bacillus anthracis Spores

Scientists have utilized Borane 4-methylmorpholine complex to analyze sugar markers associated with spores of Bacillus anthracis, the bacterium responsible for anthrax []. By identifying and quantifying these sugar molecules, researchers can gain insights into the structure and composition of the bacterial spores, potentially aiding in the development of improved detection methods or diagnostic tools.

Synthesis and Analysis of Sulfated Galactans

Borane 4-methylmorpholine complex plays a role in the synthesis and analysis of sulfated galactans, a type of complex carbohydrate found in red algae []. The compound can be used in the reductive hydrolysis and mild methanolysis processes, which help break down the galactan molecules into smaller components for further analysis by techniques like High-Performance Liquid Chromatography (HPLC). This analysis provides valuable information about the structure and sulfation pattern of the galactans, which may have applications in the study of their biological activities.

Borane 4-methylmorpholine complex is a chemical compound with the molecular formula C5_5H14_{14}BNO and a molecular weight of 114.98 g/mol. It is categorized as an amine-borane complex, which is notable for its utility in various research applications, particularly in organic synthesis and catalysis. The compound typically exhibits a purity of around 95% and is classified as a flammable solid, posing hazards such as skin and eye irritation upon contact, as well as respiratory issues when inhaled .

This complex serves as a source of borane, which can be utilized in reductive reactions, making it valuable in organic chemistry for the reduction of various functional groups. Its unique structure incorporates a 4-methylmorpholine moiety, which enhances its solubility and reactivity in organic solvents.

  • Reductive Hydrolysis: This compound is particularly effective in the reductive hydrolysis of polysaccharides, such as red algal galactans. It facilitates the conversion of these polysaccharides into reduced oligosaccharides with terminal 3,6-anhydrogalactitol residues.
  • Hydrosilylation: The complex has been employed in catalyzing hydrosilylation reactions involving aldehydes, showcasing its versatility in forming silicon-containing compounds.
  • Chemical Hydrogen Storage: It plays a role in studies related to hydrogen storage through ammonia-borane and amine-borane dehydrogenation processes, which are significant for developing sustainable energy solutions.

Research indicates that Borane 4-methylmorpholine complex exhibits various biological activities. Notably, it has shown potential antineoplastic (anti-cancer), antiviral, and anti-inflammatory properties. These activities are attributed to its ability to interact with biological macromolecules and influence biochemical pathways . The compound's mechanism of action involves targeting specific polysaccharide structures within biological systems, which may lead to therapeutic applications.

The synthesis of Borane 4-methylmorpholine complex typically involves the reaction between boron trihydride and 4-methylmorpholine. The general synthetic route can be summarized as follows:

  • Preparation of Boron Trihydrate: Boron trihydride is generated either by direct synthesis or from boron oxide.
  • Reaction with 4-Methylmorpholine: The boron trihydride is then reacted with an excess of 4-methylmorpholine under controlled conditions to form the complex.
  • Purification: The resulting compound is purified through distillation or recrystallization to achieve the desired purity level.

This method allows for the efficient production of the compound while maintaining its chemical integrity.

Borane 4-methylmorpholine complex finds extensive applications across various fields:

  • Organic Synthesis: It is widely used as a reducing agent in organic synthesis reactions.
  • Catalysis: The compound serves as a catalyst for hydrosilylation processes, contributing to the development of silicon-based materials.
  • Biochemical Research: Its ability to hydrolyze polysaccharides makes it valuable for studying carbohydrate chemistry and polysaccharide structure elucidation.
  • Energy Storage: Research into hydrogen storage technologies utilizes this compound due to its potential in dehydrogenation processes .

Studies have demonstrated that Borane 4-methylmorpholine complex interacts with specific biological targets, particularly red algal galactans. This interaction occurs through reductive hydrolysis, leading to significant alterations in the structure and function of these polysaccharides. The resulting reduced oligosaccharides may have distinct biological activities that warrant further investigation.

Borane 4-methylmorpholine complex shares similarities with other amine-boranes but exhibits unique characteristics due to its specific molecular structure. Below is a comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
Borane Dimethylamine ComplexC5_5H13_{13}BUtilized primarily for gas-phase reactions
Borane Trimethylamine ComplexC6_6H15_{15}BKnown for higher stability compared to others
Borane Ethylamine ComplexC5_5H13_{13}BOften used in polymerization processes

Uniqueness of Borane 4-Methylmorpholine Complex

The presence of the morpholine ring in Borane 4-methylmorpholine complex enhances its solubility and reactivity compared to other amine-boranes. This structural feature allows it to effectively engage in reductive hydrolysis and catalysis, making it particularly valuable in both synthetic chemistry and biological research contexts .

Dates

Modify: 2024-04-14

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